molecular formula C5H2Cl2N4O B13659870 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one CAS No. 79100-20-2

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B13659870
CAS No.: 79100-20-2
M. Wt: 205.00 g/mol
InChI Key: OGHGBJRDHHOUQK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound featuring an imidazo[4,5-b]pyrazin-2-one core substituted with chlorine atoms at the 5 and 6 positions. Its structure combines electron-withdrawing chlorine substituents with a fused bicyclic system, rendering it reactive in nitration and substitution reactions .

Key Properties (Inferred):

  • Molecular Formula: C₅H₂Cl₂N₄O (parent structure: C₅H₄N₄O )
  • Molecular Weight: ~206.02 g/mol (parent: 136.11 g/mol )
  • Reactivity: Chlorine substituents enhance electrophilic substitution at the 5-position, as demonstrated in nitration studies .

Properties

CAS No.

79100-20-2

Molecular Formula

C5H2Cl2N4O

Molecular Weight

205.00 g/mol

IUPAC Name

5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2Cl2N4O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H2,8,9,10,11,12)

InChI Key

OGHGBJRDHHOUQK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Tandem Synthesis via Nucleophilic Aromatic Substitution, Reduction, and Cyclization

A highly efficient, green, and catalyst-free tandem synthetic approach has been reported for imidazo[4,5-b]pyridine derivatives, which can be adapted for the preparation of 5,6-dichloro derivatives:

Step Reaction Type Reagents & Conditions Outcome & Notes
1 Aromatic nucleophilic substitution (S_NAr) 2-chloro-3-nitropyridine + primary amines in H2O/isopropanol (IPA) at 80 °C for 2 h Formation of N-substituted pyridine-2-amine intermediate with high yield
2 Nitro group reduction Zn dust + HCl in H2O/IPA at 80 °C for 45 min Rapid conversion to pyridine-2,3-diamine intermediate
3 Heterocyclization Reaction of diamine with aldehydes in H2O/IPA at room temperature for 10 h Formation of substituted imidazo[4,5-b]pyridine ring system with excellent yield

This tandem process avoids the use of toxic Pd or Cu catalysts, uses environmentally benign solvents, and significantly reduces reaction times compared to classical stepwise methods.

Specific Considerations for 5,6-Dichloro Substitution

The presence of chlorine atoms at positions 5 and 6 on the pyrazine ring requires starting materials with appropriate halogenation patterns, such as 2,3-dichloropyrazine derivatives or halogenated nitropyridines that can undergo S_NAr reactions selectively.

A plausible synthetic route involves:

  • Starting from 2,3-dichloropyrazine or 2,3-dichloro-5-nitropyridine analogs
  • Performing nucleophilic substitution with suitable amines to introduce the nitrogen functionalities
  • Reduction of nitro groups to amines under Zn/HCl conditions in aqueous isopropanol
  • Cyclization via condensation with carbonyl compounds to close the imidazo ring and form the 2-one keto group

This approach aligns with the green chemistry principles and yields the target compound efficiently.

Experimental Data and Yields

Reaction Step Conditions Time Yield (%) Notes
S_NAr substitution 2-chloro-3-nitropyridine + amine in H2O/IPA, 80 °C 2 h >90 Faster than traditional solvents
Nitro group reduction Zn dust + HCl in H2O/IPA, 80 °C 45 min 90 Significantly reduced reaction time
Cyclization to imidazo ring Aldehyde in H2O/IPA, room temp 10 h >85 Catalyst-free, mild conditions

The overall tandem process provides excellent yields with minimal purification steps, typically requiring only one chromatographic purification at the end.

Advantages and Limitations of the Preparation Methods

Advantages

Limitations

Summary Table of Preparation Route

Step Starting Material Reagents & Conditions Intermediate/Product Yield (%)
1 2-chloro-3-nitropyridine Primary amine, H2O/IPA, 80 °C, 2 h N-substituted pyridine-2-amine >90
2 N-substituted pyridine-2-amine Zn dust + HCl, H2O/IPA, 80 °C, 45 min Pyridine-2,3-diamine 90
3 Pyridine-2,3-diamine Aldehyde, H2O/IPA, RT, 10 h Imidazo[4,5-b]pyridine derivative >85

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Parent Compound: 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one

  • CAS: 16328-63-5
  • Molecular Formula: C₅H₄N₄O
  • Molecular Weight: 136.11 g/mol
  • Key Differences:
    • Lacks chlorine substituents, leading to reduced steric hindrance and lower molecular weight.
    • Lower reactivity in electrophilic substitutions compared to dichloro derivatives .

5,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-b]pyrazine

  • CAS: 79100-24-6
  • Molecular Formula: C₆H₃Cl₂N₄S
  • Key Differences: Substitution of the 2-oxo group with a methylthio (-SMe) moiety. Increased lipophilicity (LogP ~2.5 vs.

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Molecular Formula: C₁₃H₁₁N₃O
  • Key Differences:
    • Pyridine ring replaces pyrazine, altering electronic properties.
    • Phenyl and methyl substituents enhance π-π stacking and hydrophobic interactions in biological targets .

1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride

  • CAS: 781649-84-1
  • Molecular Formula: C₁₁H₁₅ClN₄O
  • Key Differences:
    • Piperidinyl substitution introduces basicity (pKa ~8.5), improving solubility in acidic conditions.
    • Used as an intermediate in Rimegepant Sulfate synthesis for migraine treatment .

Tirasemtiv (6-Ethynyl-1-(pentan-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one)

  • Molecular Formula: C₁₂H₁₄N₄O
  • Key Differences:
    • Ethynyl and pentyl groups confer skeletal muscle troponin activation properties.
    • Demonstrated efficacy in ALS mouse models, unlike dichloro derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
5,6-Dichloro-1,3-dihydro-2H-imidazo... C₅H₂Cl₂N₄O ~206.02 5,6-Cl Kinase inhibition, electrophilic reactions
1,3-Dihydro-2H-imidazo[4,5-b]pyrazi... C₅H₄N₄O 136.11 None Intermediate in heterocyclic synthesis
5,6-Dichloro-2-(methylthio)-1H-imid... C₆H₃Cl₂N₄S 237.09 5,6-Cl; 2-SMe Potential enzyme inhibition
1-Methyl-6-phenyl-1,3-dihydro-2H-im... C₁₃H₁₁N₃O 217.25 1-Me; 6-Ph Structural studies
Tirasemtiv C₁₂H₁₄N₄O 230.27 6-ethynyl; 1-pentyl Muscle activation in ALS models

Research Findings and Reactivity Insights

  • Nitration Reactivity: The 5,6-dichloro derivative undergoes nitration at the 5-position, yielding 5-nitro-6-chloro derivatives, whereas non-chlorinated analogs require harsher conditions .
  • Biological Activity: Chlorine atoms enhance binding to ATP pockets in kinases, as seen in imidazo[4,5-b]pyridine-based inhibitors .
  • Solubility: Dichloro substitution reduces aqueous solubility compared to methylthio or piperidinyl derivatives .

Biological Activity

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS Number: 79100-20-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₅H₂Cl₂N₄O
Molecular Weight205.002 g/mol
Density1.745 g/cm³
Boiling Point204.8 ºC
Flash Point77.6 ºC

The compound exhibits a unique structure that contributes to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action.

Pharmacological Activities

1. Anticancer Activity:
Research indicates that imidazo[4,5-b]pyrazin derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines effectively. For instance, a study demonstrated that modifications in the imidazo[4,5-b]pyrazin structure could enhance antiproliferative activity against glioblastoma cell lines (U87 and U251) .

2. Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit COX-2 activity with an IC₅₀ value comparable to standard anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory disorders.

3. Antimicrobial Activity:
Imidazo[4,5-b]pyrazin derivatives have shown promise as antimicrobial agents. They exhibit activity against various pathogens and have been studied for their ability to inhibit tyrosyl-tRNA synthetase . This mechanism is critical as it reveals the potential of these compounds in developing new antibiotics.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that the presence of chlorine atoms at the 5 and 6 positions significantly enhances its biological activity. Variations in substituents on the imidazo ring can lead to changes in potency and selectivity towards different biological targets .

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study assessing the efficacy of various imidazo derivatives against glioblastoma multiforme (GBM), this compound was tested alongside other compounds. The results indicated that it exhibited substantial inhibition of cell proliferation in GBM cell lines compared to untreated controls .

Case Study 2: Anti-inflammatory Testing
Another investigation focused on the anti-inflammatory potential of this compound through carrageenan-induced paw edema models in rats. The results showed a marked reduction in inflammation when treated with varying doses of the compound .

Q & A

Q. What are the recommended methods for physicochemical characterization of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one?

To confirm identity and purity, use a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify hydrogen/carbon environments and substituent positions .
    • IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .
    • Mass spectrometry (MS) for molecular ion confirmation and fragmentation patterns .
  • X-ray crystallography for absolute structural elucidation, as demonstrated for related imidazo-pyrazine derivatives .
  • Thermal analysis : Measure melting points (e.g., via DSC) and compare with literature values .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to minimize hydrolysis or decomposition .
  • Stability monitoring : Use HPLC or TLC to track degradation over time. Parameters like vapor pressure (e.g., 3.33 mmHg at 25°C for analogs) and flash points (e.g., 46.6°C) inform handling protocols .

Intermediate/Advanced Questions

Q. What synthetic strategies optimize yields for imidazo[4,5-b]pyrazin-2-one derivatives?

  • Catalyst screening : For condensation reactions, Brønsted acids like p-TsOH or CeCl₃·7H₂O significantly improve yields (e.g., from 0% to 75% in pyrazolo-imidazo-quinazolinone synthesis) .
  • Reaction design : Use electrochemical reductions of trichloroethylidene precursors followed by hydrazine coupling, as shown for dihydroimidazo-pyrazolones .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves regioisomers common in heterocyclic systems .

Q. How can conflicting data on reaction pathways be resolved?

  • Mechanistic probes :
    • Use in situ NMR to track intermediates (e.g., dichloromethyl pyrazolines in imidazo-pyrazole synthesis) .
    • Isotopic labeling (e.g., ¹⁵N) to clarify cyclization steps.
  • Computational modeling : DFT calculations predict favored transition states, aiding interpretation of experimental regioselectivity .

Q. What methodologies validate biological activity predictions for this compound?

  • Molecular docking : Screen against target proteins (e.g., COVID-19 main protease) using software like AutoDock Vina, as done for pyrazolo-imidazo-quinazolinones .
  • In vitro assays : Pair docking results with enzymatic inhibition assays (e.g., IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays on cell lines) .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

  • X-ray diffraction : Refine crystal structures to <0.8 Å resolution, as demonstrated for 5-(4,5-dihydroimidazol-2-yl)pyrazolo-pyrazines .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .

Advanced Research Questions

Q. What strategies mitigate challenges in scaling up synthesis?

  • Process optimization :
    • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
    • Implement flow chemistry for exothermic steps (e.g., nitro group reductions).
  • Quality control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. How can computational tools predict novel derivatives with enhanced properties?

  • QSAR modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize substituents for synthesis .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic profiles (e.g., BBB permeability) to guide lead optimization .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

  • 2D NMR (e.g., HSQC, HMBC) : Assign signals in crowded regions (e.g., aromatic protons) via heteronuclear correlations .
  • High-resolution MS (HRMS) : Differentiate isobaric species with sub-ppm mass accuracy .

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